N-cyclopropyl-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-CYCLOPROPYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the hydrazinecarbothioamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1-CYCLOPROPYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological activity through inhibition or activation of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclopropyl-2-[2-(1H-pyrazol-1-yl)propanoyl]-1-hydrazinecarbothioamide
- N~1~-Cyclopropyl-2-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-1-hydrazinecarbothioamide
Uniqueness
N~1~-CYCLOPROPYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and binding affinity. This structural feature distinguishes it from other similar compounds and may confer unique biological activities.
Properties
Molecular Formula |
C11H17N5OS |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-cyclopropyl-3-[2-(4-methylpyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C11H17N5OS/c1-7-5-12-16(6-7)8(2)10(17)14-15-11(18)13-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,14,17)(H2,13,15,18) |
InChI Key |
JNABUWVKJCBXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.